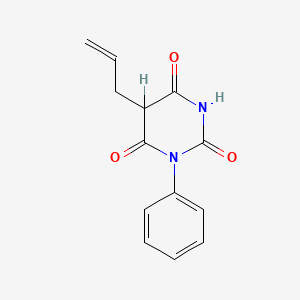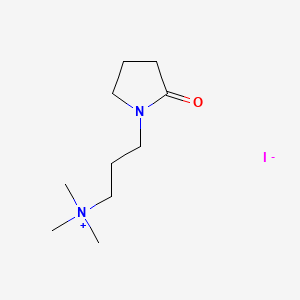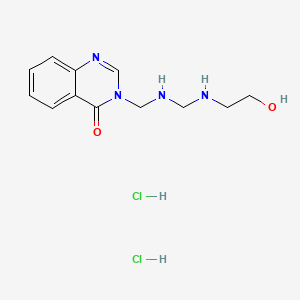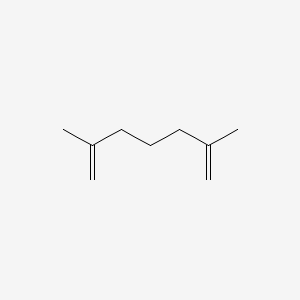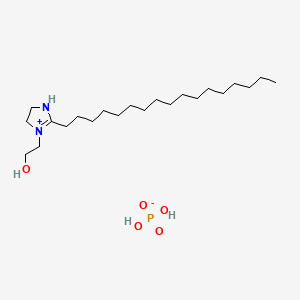
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride typically involves the reaction of adamantane derivatives with appropriate amines and phenyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-adamantyl)-N-methylethanamine hydrochloride
- 2-(1-adamantyl)-N-methylethanamine
Uniqueness
Adamantane, 1-(2-methylaminoethyl)-2-phenyl-, hydrochloride is unique due to its specific structural features, which include the adamantane cage-like structure and the presence of both methylaminoethyl and phenyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
52582-99-7 |
|---|---|
Fórmula molecular |
C19H28ClN |
Peso molecular |
305.9 g/mol |
Nombre IUPAC |
N-methyl-2-(2-phenyl-1-adamantyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H27N.ClH/c1-20-8-7-19-12-14-9-15(13-19)11-17(10-14)18(19)16-5-3-2-4-6-16;/h2-6,14-15,17-18,20H,7-13H2,1H3;1H |
Clave InChI |
NWEOHFSKEFZFOY-UHFFFAOYSA-N |
SMILES canónico |
CNCCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


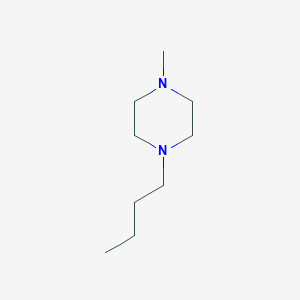

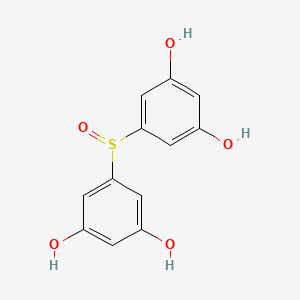
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)


